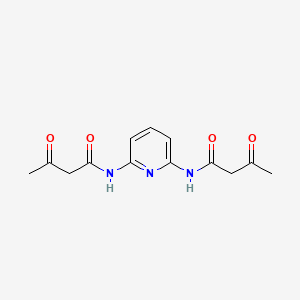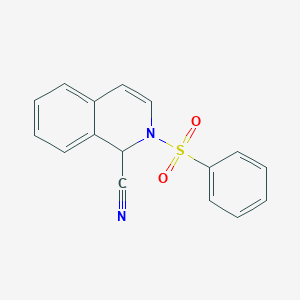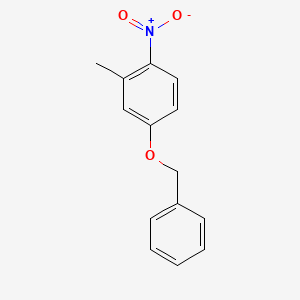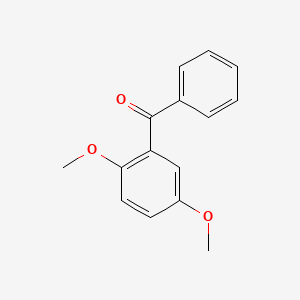
1,3-Bis(tosyloxy)-2,2-dimethylpropane
Vue d'ensemble
Description
1,3-Bis(tosyloxy)-2,2-dimethylpropane, also known as BTDMP, is an organic compound with a unique chemical structure and a wide range of applications in scientific research. It is an important intermediate in organic synthesis and has been used as a reagent in a variety of chemical reactions. BTDMP is a colorless liquid with a boiling point of 156°C and a melting point of -90°C. It is insoluble in water, but soluble in most organic solvents.
Applications De Recherche Scientifique
Synthesis and Structural Studies
1,3-Bis(tosyloxy)-2,2-dimethylpropane finds application in the synthesis and structural analysis of various compounds. For instance, it is involved in the synthesis of new iodine inclusion compounds and their subsequent structural characterization, as demonstrated in a study by Megen, Jablonka, and Reiss (2014) (Megen, Jablonka, & Reiss, 2014). These compounds are further analyzed using spectroscopic methods and powder diffraction techniques.
Chemical Properties and Reactions
The chemical properties and reactions involving this compound are crucial in understanding its applications. For example, Šimurka, Cibulka, and Hnedkovsky (2012) studied the partial molar isentropic compressions and volumes of branched aliphatic alcohols, including derivatives of 2,2-dimethylpropane, in water at various temperatures and pressures (Šimurka, Cibulka, & Hnedkovsky, 2012). This research provides insight into the solute-solvent interactions and molecular structure relationships.
Crystallography and Molecular Structure
The role of this compound in crystallography is significant. Jiménez et al. (2007) characterized the crystal structures of bis-amides derived from this compound, providing insights into different interactions and packing structures (Jiménez et al., 2007). Such studies are essential for understanding the physical properties of materials and their potential applications.
Organometallic Chemistry
In organometallic chemistry, this compound is used in synthesizing various organometallic compounds. Seetz et al. (1984) demonstrated its application in creating vanada(IV)cyclobutane compounds, highlighting its versatility in forming complex structures (Seetz et al., 1984).
Polymer Chemistry
This compound is also significant in polymer chemistry. For example, Ito et al. (2002) explored its use in synthesizing and characterizing fluoropolymers with pendant hydroxyl groups, demonstrating its utility in creating advanced materials with specific properties (Ito et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
[2,2-dimethyl-3-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6S2/c1-15-5-9-17(10-6-15)26(20,21)24-13-19(3,4)14-25-27(22,23)18-11-7-16(2)8-12-18/h5-12H,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJISGCCLDDOYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)COS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295012 | |
| Record name | 1,3-Bis(tosyloxy)-2,2-dimethylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22308-12-9 | |
| Record name | 22308-12-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Bis(tosyloxy)-2,2-dimethylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)





